- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,

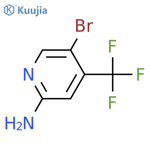

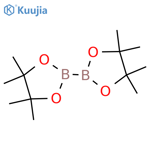

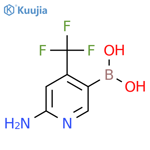

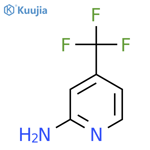

Cas no 944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)

944401-57-4 structure

Nom du produit:5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Numéro CAS:944401-57-4

Le MF:C12H16BF3N2O2

Mégawatts:288.073853492737

MDL:MFCD12923420

CID:834825

PubChem ID:57416499

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Propriétés chimiques et physiques

Nom et identifiant

-

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-Pyridinamine

- 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ami

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine (ACI)

- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridyl]amine

- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- MFCD12923420

- 5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-trifluoroMethylpyridin-2-amine

- 944401-57-4

- C12H16BF3N2O2

- BS-17911

- BCP18558

- RB2102

- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- CS-M0295

- AKOS015998590

- FT-0686181

- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridm-2-amine

- SCHEMBL855843

- DTXSID30726165

- SB82299

- A859425

- (6-AMINO-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- A1-22024

-

- MDL: MFCD12923420

- Piscine à noyau: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)

- La clé Inchi: AHNBKJSRXQDYEO-UHFFFAOYSA-N

- Sourire: FC(C1C=C(N)N=CC=1B1OC(C)(C)C(C)(C)O1)(F)F

Propriétés calculées

- Qualité précise: 288.12600

- Masse isotopique unique: 288.1256924g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 20

- Nombre de liaisons rotatives: 2

- Complexité: 360

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 57.4Ų

Propriétés expérimentales

- Dense: 1.23

- Coefficient de répartition de l'eau: Slightly soluble in water.

- Le PSA: 57.37000

- Le LogP: 2.56300

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Informations de sécurité

-

Symbolisme:

- Mot signal:Warning

- Description des dangers: H39

- Déclaration d'avertissement: P280,P264,P305+P351+P338,P337+P313

-

Identification des marchandises dangereuses:

- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A701998-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 250mg |

$70.0 | 2025-02-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-50mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | ≥95.0% | 50mg |

¥229.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-50mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 50mg |

409.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-250mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 250mg |

1635CNY | 2021-05-08 | |

| Matrix Scientific | 071071-500mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine, 97% |

944401-57-4 | 97% | 500mg |

$440.00 | 2023-09-08 | |

| abcr | AB332470-1 g |

2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |

944401-57-4 | 95% | 1g |

€581.00 | 2023-04-26 | |

| Fluorochem | 212880-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 95% | 1g |

£434.00 | 2022-03-01 | |

| Alichem | A029186184-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 1g |

$386.88 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-250mg |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | ≥95.0% | 250mg |

¥699.90 | 2023-09-04 | |

| 1PlusChem | 1P003MLL-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

944401-57-4 | 97% | 100mg |

$33.00 | 2025-02-20 |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Référence

- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt

Référence

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt

Référence

- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N,N-Dimethylaniline ; 5 h, 120 °C

Référence

- Preparation of triazine compounds as antitumor agent, China, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt

Référence

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, rt → 115 °C

Référence

- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,

Méthode de production 8

Conditions de réaction

Référence

- Method of inhibiting hamartoma tumor cells, United States, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C

Référence

- Preparation of heterocyclic compounds as biogenic amine transport modulators, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

Référence

- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, United Kingdom, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Référence

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Méthode de production 12

Conditions de réaction

Référence

- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Référence

- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C

Référence

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Référence

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

Référence

- Pi 3-kinase inhibitors and methods of their use, United States, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

Référence

- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Raw materials

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Littérature connexe

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine) Produits connexes

- 251647-49-1(N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)cytidine)

- 1261740-36-6(1-(6-Chloro-3'-(trifluoromethyl)biphenyl-2-yl)-ethanone)

- 1391052-53-1(4-Defluoro-2-fluoro Haloperidol)

- 1806705-85-0(4-Hydrazinyl-3-(trifluoromethylthio)toluene)

- 941964-32-5(N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide)

- 1040640-71-8(3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-carboxamide)

- 256498-66-5(BAY 41-8543)

- 1807022-19-0(4-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride)

- 81233-93-4(4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol)

- 1780764-54-6(5-Bromo-3-fluoro-1-methyl-pyrazole)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Pureté:99%

Quantité:1g

Prix ($):260.0